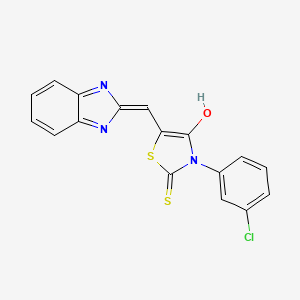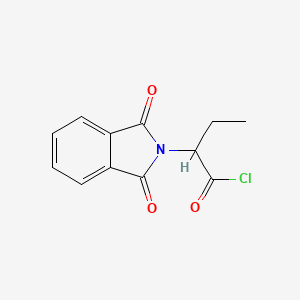
2-Phthalimido-butyryl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phthalimido-butyryl chloride is an organic compound with the chemical formula C12H10ClNO3 It is a derivative of butyric acid, where the butyryl group is bonded to a phthalimido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phthalimido-butyryl chloride typically involves the reaction of phthalimide with butyryl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the phthalimide attacks the carbonyl carbon of the butyryl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Phthalimido-butyryl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2-Phthalimido-butyric acid.
Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products:
Amines: When reacted with amines, it forms amide derivatives.
Esters: Reaction with alcohols yields ester derivatives.
Thiols: Reaction with thiols produces thioester derivatives.
Scientific Research Applications
2-Phthalimido-butyryl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phthalimido-butyryl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
2-Phthalimido-propionyl chloride: Similar in structure but with a shorter carbon chain.
2-Phthalimido-acetyl chloride: Even shorter carbon chain, leading to different reactivity and applications.
2-Phthalimido-valeryl chloride: Longer carbon chain, which may affect its solubility and reactivity.
Uniqueness: 2-Phthalimido-butyryl chloride is unique due to its specific chain length, which balances reactivity and stability, making it suitable for a wide range of synthetic applications. Its intermediate chain length allows for versatile modifications, making it a valuable compound in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)butanoyl chloride |
InChI |
InChI=1S/C12H10ClNO3/c1-2-9(10(13)15)14-11(16)7-5-3-4-6-8(7)12(14)17/h3-6,9H,2H2,1H3 |
InChI Key |
ZPIDYMGRVSLNLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
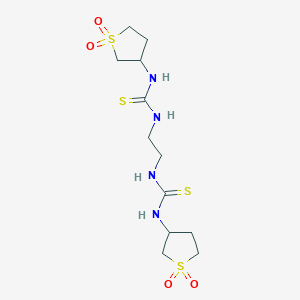

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide](/img/structure/B12123993.png)
![Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-](/img/structure/B12123998.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124010.png)

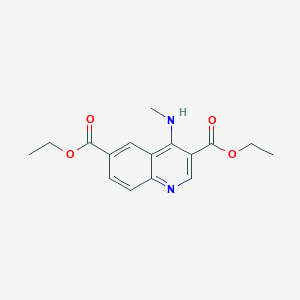

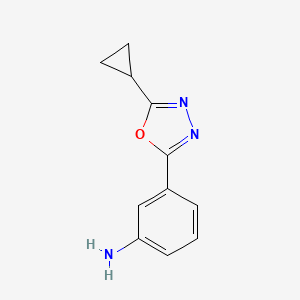
![{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B12124051.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12124065.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12124067.png)
